Application Summary: Methyl 2-amino-5-hydroxybenzoate has been used in computational investigations, Hirshfeld surface analysis, interaction energy calculations, and energy framework crystal structure studies .
Method of Application: The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is determined by single crystal X-ray diffraction . DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .
Results or Outcomes: The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the lp O → σ*(N–H) 1,6-remote interaction, is responsible for the preferred conformation .
Application Summary: Methyl 2-amino-5-hydroxybenzoate finds application in the synthesis of advanced crop protection agents, such as pesticides and herbicides .
Method of Application: Its distinct chemical properties contribute to the formulation of more potent and selective agrochemicals, promoting sustainable and efficient crop management practices .
Application Summary: Methyl 2-amino-5-hydroxybenzoate-based molecules are commonly used for third-order nonlinear optical (NLO) applications .
Application Summary: 2-Aminobenzoic acid esters, including Methyl 2-amino-5-hydroxybenzoate, have been extensively used in flavoring food (e.g., candy, chewing gum, soft and alcoholic drinks, etc.) and drugs as a flavor enhancer and/or mask .
Method of Application: Due to its pleasant aroma, it is an important component in perfumes and cosmetics .
Application Summary: Methyl 2-amino-5-hydroxybenzoate has important industrial applications as a bird and goose repellent for crop protection .
Method of Application: It is used in the formulation of repellents to prevent pest flocks from crops .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an oxidation inhibitor .
Method of Application: It is used in various industrial processes to prevent or slow down oxidation .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as a sunscreen agent .
Method of Application: It is used in the formulation of sunscreens to protect the skin from harmful UV rays .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an intermediate for the synthesis of a wide range of chemicals, dyes, and pharmaceuticals .
Method of Application: It is used in various chemical reactions as a starting material or intermediate .
Application Summary: 2-Aminobenzoic acid and its derivatives, including Methyl 2-amino-5-hydroxybenzoate, are used as good chelating agents in coordination chemistry .
Method of Application: These compounds are used to form complex structures with metal ions .
Methyl 2-amino-5-hydroxybenzoate, also known as methyl 5-hydroxyanthranilate, is an organic compound with the molecular formula CHNO. It appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 158.0 to 162.0 °C . This compound is characterized by the presence of an amino group and a hydroxy group on the benzene ring, which contributes to its reactivity and biological activity.
These reactions are essential for synthesizing derivatives that may have improved biological properties or enhanced solubility.
Methyl 2-amino-5-hydroxybenzoate finds applications across various fields:
The synthesis of methyl 2-amino-5-hydroxybenzoate typically involves:
Studies involving methyl 2-amino-5-hydroxybenzoate often focus on its interactions at the molecular level. Computational investigations have utilized techniques such as Hirshfeld surface analysis and interaction energy calculations to understand its crystal structure and intermolecular interactions . These studies help elucidate how structural features influence its biological activity and stability.
Methyl 2-amino-5-hydroxybenzoate shares similarities with several other compounds, which can be compared based on their structural features and biological activities:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Methyl 2-amino-3-hydroxybenzoate | 38160-63-3 | 0.95 | Similar amino and hydroxy substitutions |
Methyl 2-amino-6-methylbenzoate | 18595-13-6 | 0.93 | Contains a methyl group at the ortho position |
Methyl 4-amino-3-(methoxycarbonyl)benzoic acid | 41684-07-5 | 0.93 | Features a methoxycarbonyl group |
Methyl 2-amino-4-hydroxybenzoate | 401568-70-5 | 0.95 | Hydroxyl substitution at the para position |
Methyl 2-amino-5-hydroxybenzoate is unique due to its specific arrangement of functional groups that confer distinct pharmacological properties not fully replicated in its analogs. Its role as an intermediate in drug synthesis further enhances its significance in medicinal chemistry compared to similar compounds.
Irritant